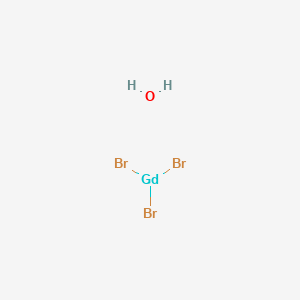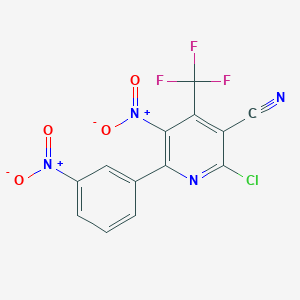
Gadolinium(III) bromide hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium(III) bromide hydrate is a chemical compound composed of gadolinium, bromine, and water molecules. It is represented by the formula GdBr₃·xH₂O, where x indicates the number of water molecules associated with each formula unit. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. This compound is primarily used in various scientific and industrial applications due to its unique properties.
作用机制
Target of Action
Gadolinium(III) bromide hydrate, also known as Tribromogadolinium hydrate, is a crystalline compound of gadolinium atoms and three bromine atoms It’s known that gadolinium compounds are often used as contrast agents in magnetic resonance imaging (mri) due to their paramagnetic properties .
Mode of Action
Gadolinium compounds, in general, are known to enhance the contrast in mri by altering the magnetic properties of water molecules in the body .
Biochemical Pathways
It’s worth noting that gadolinium compounds are known to interact with biological systems primarily through their paramagnetic properties .
Pharmacokinetics
It’s known that the toxicity of gadolinium compounds can be reduced to a safe level by chelating gd (iii), which also maintains the paramagnetic properties, increasing the sensitivity and specificity of mri diagnostic .
Result of Action
It’s known that gadolinium compounds can enhance the contrast in mri scans, providing clearer images of body tissues .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is hygroscopic, meaning it readily absorbs moisture from the environment . Therefore, the storage and handling conditions can significantly impact its stability and effectiveness.
准备方法
Synthetic Routes and Reaction Conditions: Gadolinium(III) bromide hydrate can be synthesized by dissolving gadolinium(III) oxide (Gd₂O₃) or gadolinium carbonate (Gd₂(CO₃)₃) in hydrobromic acid (HBr). The reaction typically occurs under controlled conditions to ensure complete dissolution and formation of the hydrate. The general reaction is as follows:
[ \text{Gd}_2\text{O}_3 + 6\text{HBr} \rightarrow 2\text{GdBr}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar reactions but on a larger scale. The process requires precise control of temperature, concentration, and reaction time to obtain a high-purity product. The anhydrous form of gadolinium(III) bromide can be obtained by heating the hydrate with ammonium bromide (NH₄Br) to remove water molecules .
化学反应分析
Types of Reactions: Gadolinium(III) bromide hydrate undergoes various chemical reactions, including:
Oxidation: Gadolinium in the +3 oxidation state is relatively stable and does not easily undergo further oxidation.
Reduction: Reduction reactions are less common due to the stability of the +3 oxidation state.
Substitution: Gadolinium(III) bromide can participate in substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Rarely used due to the stability of Gd(III).
Reducing Agents: Not commonly employed.
Substituting Agents: Various halides or complexing agents can be used to replace bromide ions.
Major Products:
Substitution Products: Formation of gadolinium complexes with different anions or ligands.
科学研究应用
Gadolinium(III) bromide hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other gadolinium compounds and as a catalyst in certain reactions.
Biology: Employed in studies involving gadolinium-based contrast agents for magnetic resonance imaging (MRI).
Medicine: Integral in the development of MRI contrast agents due to its paramagnetic properties.
Industry: Utilized in gamma-ray spectroscopy, nuclear, and high-energy physics research
相似化合物的比较
- Gadolinium(III) chloride (GdCl₃)
- Gadolinium(III) fluoride (GdF₃)
- Gadolinium(III) iodide (GdI₃)
Comparison: Gadolinium(III) bromide hydrate is unique due to its specific reactivity and solubility in water compared to other gadolinium halides. For instance, gadolinium(III) chloride is more commonly used in aqueous solutions, while gadolinium(III) fluoride is less soluble and used in solid-state applications. Gadolinium(III) iodide, on the other hand, has different reactivity patterns due to the larger size of the iodide ion .
属性
IUPAC Name |
tribromogadolinium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Gd.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHUBKIJZYSANI-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Gd](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3GdH2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30010-20-9 |
Source


|
| Record name | Gadolinium(III) bromide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2,6-dichloroisonicotinoyl)oxy]-2-furamide](/img/structure/B3041380.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3041381.png)
![2,6-Dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B3041382.png)
![O4-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydroximamide](/img/structure/B3041385.png)
![3-(2-chloro-6-fluorophenyl)-N'-({[(2,6-dichloropyridin-4-yl)amino]carbonyl}oxy)-5-methylisoxazole-4-carboximidamide](/img/structure/B3041386.png)
![2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3041387.png)
![Methyl 3-(2,6-dichlorophenyl)-5-[({[(2,6-dichloro-4-pyridyl)carbonyl]oxy}amino)carbonyl]isoxazole-4-carboxylate](/img/structure/B3041390.png)
![Ethyl 2-{[{[(2,6-dichloroisonicotinoyl)oxy]imino}(2,6-dichlorophenyl)methyl]amino}acetate](/img/structure/B3041391.png)
![3-(2-Chloro-6-fluorophenyl)-4-[4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]-5-methylisoxazole](/img/structure/B3041393.png)

![3-[(Diethoxyphosphorothioyl)oxy]-5-[2-(trifluoromethyl)anilino]isothiazole-4-carbonitrile](/img/structure/B3041396.png)
![tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate](/img/structure/B3041398.png)
![N'1-[(2,6-dichloro-4-pyridyl)methylidene]-2-(trifluoromethyl)benzene-1-sulphonohydrazide](/img/structure/B3041401.png)
![2,6-Dichloro-4-[({[2-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyridine](/img/structure/B3041402.png)
